molecular formula C23H26F2N2O4 B1669825 Dapt CAS No. 208255-80-5

Dapt

Cat. No.: B1669825
CAS No.: 208255-80-5
M. Wt: 432.5 g/mol
InChI Key: DWJXYEABWRJFSP-XOBRGWDASA-N
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Description

DAPT, also known as gamma-Secretase Inhibitor IX or LY-374973, is a chemical compound widely used in scientific research. It is primarily known for its role as a gamma-secretase inhibitor, which indirectly inhibits the Notch signaling pathway. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of Alzheimer’s disease, where it has been shown to reduce beta-amyloid levels .

Scientific Research Applications

DAPT has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of gamma-secretase and its role in various biochemical pathways.

    Biology: Employed in the study of cell differentiation, autophagy, and apoptosis. It is particularly useful in research involving the Notch signaling pathway.

    Medicine: Investigated for its potential therapeutic effects in Alzheimer’s disease, cancer, and autoimmune diseases. This compound has been shown to reduce beta-amyloid levels in Alzheimer’s disease models and inhibit cancer cell growth.

    Industry: Utilized in the development of new therapeutic agents targeting gamma-secretase and related pathways

Mechanism of Action

Target of Action

DAPT, also known as N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, is a potent inhibitor of the Notch signaling pathway . The primary targets of this compound are the γ-secretase complex, which is responsible for the cleavage and activation of Notch receptors . Inhibition of γ-secretase prevents the formation of the Notch intracellular domain (NICD), thereby inhibiting Notch signaling .

Mode of Action

This compound interacts with its targets by binding to the γ-secretase complex, inhibiting its activity . This prevents the cleavage of Notch receptors and the subsequent release of NICD . As a result, NICD cannot translocate to the nucleus to activate the transcription of Notch target genes .

Biochemical Pathways

The inhibition of Notch signaling by this compound affects several biochemical pathways. For instance, in the context of cancer, this compound has been shown to inhibit cell proliferation, migration, and invasion by inhibiting the Notch1/Hes1 pathway . In a study on abdominal aortic aneurysm, this compound was found to influence the expression of pro-inflammatory genes such as Il6 and Il12, as well as anti-inflammatory genes including c-Myc, Egr2, and Arg1 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and context-dependent. For example, in cancer cells, this compound can induce apoptosis . In the context of abdominal aortic aneurysm, this compound has been shown to reduce inflammation and improve the structural integrity of the aorta .

Safety and Hazards

Patients taking DAPT are at risk for bleeding complications . The most common type of bleeding is gastrointestinal bleeding . Rarely, people on this compound can experience bleeding inside their skull . In addition, people taking this compound can bleed excessively after a fall or a cut .

Future Directions

The optimal duration of DAPT for secondary prevention of coronary artery disease remains uncertain . Future studies are needed to identify patients who may derive benefit from shortened or extended this compound courses for secondary prevention of coronary artery disease based on their individual ischemic and bleeding risk .

Biochemical Analysis

Biochemical Properties

Dapt interacts with γ-secretase, an enzyme complex that plays a pivotal role in the Notch signaling pathway . By inhibiting γ-secretase, this compound indirectly inhibits Notch, which is a substrate for γ-secretase . This interaction influences various biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the context of Alzheimer’s disease, this compound has been shown to reduce the levels of beta-amyloid in a mouse model . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-secretase. As a γ-secretase inhibitor, this compound binds to the enzyme complex and prevents it from performing its normal function . This inhibition can lead to changes in gene expression and other cellular processes.

Metabolic Pathways

This compound is involved in the Notch signaling pathway, a critical metabolic pathway in cells

Preparation Methods

Synthetic Routes and Reaction Conditions

DAPT is synthesized through a multi-step process involving the coupling of specific chemical intermediates. The synthesis typically begins with the preparation of 3,5-difluorophenylacetic acid, which is then coupled with L-alanine to form an amide bond. This intermediate is further reacted with tert-butyl (S)-phenylglycine to yield the final product, this compound. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as the laboratory-scale preparation. The process may be optimized for large-scale production by adjusting reaction conditions, using more efficient catalysts, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

DAPT primarily undergoes reactions typical of amides and esters. These include hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its constituent acids and amines.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups into amines.

    Substitution: Substitution reactions can occur at the phenyl rings, particularly at the fluorine atoms, using nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include the corresponding acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    LY-411575: Another gamma-secretase inhibitor with similar properties and applications.

    Compound E: A potent gamma-secretase inhibitor used in Alzheimer’s disease research.

    Semagacestat: A gamma-secretase inhibitor that has been studied in clinical trials for Alzheimer’s disease.

Uniqueness of DAPT

This compound is unique in its ability to selectively inhibit gamma-secretase without significantly affecting other proteases. This selectivity makes it a valuable tool for studying the Notch signaling pathway and its role in various diseases. Additionally, this compound’s effectiveness in reducing beta-amyloid levels has made it a prominent compound in Alzheimer’s disease research .

Properties

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJXYEABWRJFSP-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415519
Record name N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208255-80-5
Record name γ-Secretase inhibitor IX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208255-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-(3,5-Difluorophenacetyl)alanyl)phenylglycine tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208255805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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